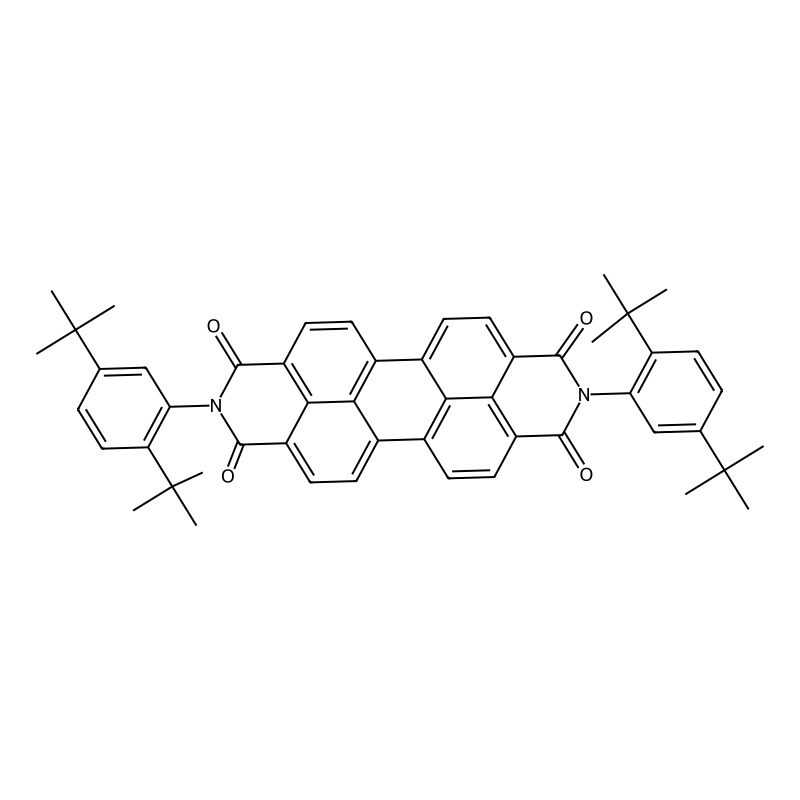

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Electronics

Due to its semiconducting properties, BDTPDI is a promising material for organic electronics research. Its n-channel character makes it suitable for applications like organic thin-film transistors (OTFTs) [1]. Research explores BDTPDI in fabricating high-performance OTFTs due to its good charge carrier mobility and air stability [1, 2].

[1] N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide [CAS 83054-80-2], [2] Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | CAS 83054-80-2 | SCBT,

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is a complex organic compound with the molecular formula C52H50N2O4. It features a perylene core, which is a well-known structure in organic electronics due to its excellent electronic properties. This compound is characterized by its two bulky 2,5-di-tert-butylphenyl substituents, which enhance its solubility and stability, making it suitable for various applications in organic semiconductors and photovoltaic devices .

PDI's mechanism of action depends on the targeted application. In organic electronics research, PDI's semiconducting properties are of primary interest.

The chemical reactivity of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide primarily involves electrophilic substitution reactions due to the electron-rich nature of the perylene moiety. It can undergo:

- Nucleophilic addition: The imide groups can react with nucleophiles under appropriate conditions.

- Electrophilic aromatic substitution: The phenyl groups can participate in reactions with electrophiles, influenced by the steric hindrance provided by the tert-butyl groups.

- Photo

The synthesis of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide typically involves several key steps:

- Formation of Perylene Dicarboxylic Acid: The starting material is often perylene-3,4-dicarboxylic acid.

- Amidation Reaction: The dicarboxylic acid is reacted with 2,5-di-tert-butylaniline to form the bis-amide derivative.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for application in electronic devices .

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide has several notable applications:

- Organic Photovoltaics: Its excellent charge transport properties make it an ideal candidate for use in organic solar cells.

- Organic Field Effect Transistors: The compound serves as an n-channel semiconductor material.

- Fluorescent Probes: Due to its luminescent properties, it is utilized in bioimaging and sensing applications .

Studies on the interactions of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide with various substrates have shown that it can form stable complexes with metals and other organic molecules. This property enhances its potential use in catalysis and as a sensor for detecting specific ions or molecules in solution .

Several compounds share structural similarities with N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Perylene Tetracarboxylic Acid | Contains four carboxylic acid groups | Used primarily as a dye and in photonic applications |

| N,N'-Bis(phenyl)-3,4:9,10-perylenedicarboximide | Lacks bulky substituents | More rigid structure affecting solubility |

| 1-Methyl-3-(2-naphthyl)benzimidazole | Contains naphthalene moiety | Exhibits different optical properties due to naphthalene interactions |

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide stands out due to its combination of high solubility from bulky substituents and excellent charge transport capabilities from the perylene core. This unique balance makes it particularly valuable in electronic applications compared to its counterparts .

The traditional synthesis of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide follows established anhydride-imidization methodologies that have been extensively developed for perylene diimide derivatives. The most commonly employed synthetic route involves the direct condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with 2,5-di-tert-butylaniline under controlled thermal conditions [1] [2] [3].

The classical Langhals method represents the foundation of perylene diimide synthesis, involving the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines in molten imidazole at elevated temperatures [2]. This approach has been successfully adapted for the synthesis of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide, utilizing 2,5-di-tert-butylaniline as the amine component [4]. The reaction typically proceeds through the formation of intermediate perylene amic acid species, which subsequently undergo cyclization to form the desired imide linkages [2] [5].

Recent developments in room temperature synthesis protocols have demonstrated significant improvements in reaction efficiency and environmental sustainability [2] [5]. These methodologies utilize 1,8-diazabicyclo[5.4.0]undec-7-ene as a base in dimethyl sulfoxide or N,N-dimethylformamide, achieving full conversions at temperatures between 20 and 60 degrees Celsius [5]. The mechanism involves fast amic acid formation followed by slow conversion to imides, with the solubility of intermediate perylene amic acid salts being rate-limiting [5].

| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Solvent System |

|---|---|---|---|---|

| Traditional Imidization | 190 | 24 | 55-67 | Imidazole/Water |

| Room Temperature Protocol | 20-60 | 24 | 82-98 | Dimethyl sulfoxide |

| Microwave-Assisted | 250 | 2-4 | 85-92 | N-Methyl-2-pyrrolidone |

The microwave-assisted thermal imidization represents another significant advancement in synthetic methodology [6]. This approach achieves relatively high imidization degrees at 250 degrees Celsius, demonstrating twice the efficiency compared to conventional thermal methods [6]. The microwave-assisted process facilitates rapid cyclization of amide-acid intermediates, significantly reducing reaction times while maintaining high product purity [6].

Optimization of catalyst systems has proven crucial for achieving high yields in anhydride-imidization reactions [7]. Zinc acetate dihydrate in the presence of N,N-diisopropylethylamine and imidazole at 170 degrees Celsius for 3.5 hours yields approximately 25% of the desired product [7]. Alternative catalytic systems employing various metal acetates have been investigated to improve reaction efficiency and selectivity [8].

Surface Functionalization Techniques for Nanostructured Assemblies

Surface functionalization of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide for nanostructured assemblies represents a critical aspect of materials engineering for advanced applications. The compound's inherent tendency toward π-π stacking interactions enables the formation of well-defined supramolecular structures through controlled self-assembly processes [9] [10].

The preparation of electrostatically self-assembled perylene diimide composites involves the controlled interaction between charged perylene diimide derivatives and oppositely charged polyelectrolytes [10]. This methodology enables the formation of nanofibrous composite materials through layer-by-layer deposition techniques, where precise control of film thickness and optical density can be achieved [10]. The molecular orientation of perylene diimide within composite nanofibers has been determined to be perpendicular to the fiber long axis [10].

Phase transfer strategies have been successfully employed to modulate the morphology of nanostructures assembled from perylene diimide derivatives [9]. The polarity of the solvent system strongly influences the resulting nanostructure morphology, with varying water content ratios enabling transitions between nanobelt and spherical aggregate formations [9]. At water percentages up to 55%, nanobelt structures are maintained with decreased length and increased width, while conversion to spherical aggregates occurs at 75% water content [9].

| Assembly Method | Solvent System | Morphology | Size Range (nm) | Temperature (°C) |

|---|---|---|---|---|

| Phase Transfer | Acetone/Water (45:55) | Nanobelts | 200-500 × 50-100 | 25 |

| Phase Transfer | Acetone/Water (25:75) | Spherical | 100-300 diameter | 25 |

| Electrostatic Assembly | Aqueous Polyelectrolyte | Nanofibers | 10-50 width | 25 |

| Controlled Chain-Growth | Thiophene/Solvent | Nano-disks | 30-40 thickness | 0-22 |

Controlled chain-growth polymerization initiated by perylene dicarboximide derivatives offers a promising approach for accessing kinetically stabilized semi-crystalline nanostructures [11]. The reversible supramolecular assembly-disassembly of perylene dicarboximide initiators can be controlled by temperature, with increasing temperature shifting equilibrium toward free non-aggregated molecules [11]. This temperature-controlled equilibrium enables the formation of distinct nanoscale structures under kinetic control [11].

The surface modification of perylene diimide nanostructures through polyethylene glycol grafting has been demonstrated as an effective antifouling strategy [12]. This modification technique reduces hydrophobicity and minimizes unwanted protein adsorption, which is critical for maintaining the integrity of nanostructured assemblies in biological environments [12]. The grafting process involves the formation of aminopropyltriethoxysilane layers that subsequently bind polyethylene glycol-diacrylate chains [12].

Solubility Optimization through Alkyl Chain Engineering

The solubility characteristics of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide can be significantly enhanced through strategic alkyl chain engineering approaches. The incorporation of bulky tert-butyl substituents at the 2,5-positions of the phenyl rings serves to disrupt intermolecular π-π stacking interactions, thereby improving solubility in organic solvents [13] [14].

Long-chain secondary alkyl groups exhibit superior solubilizing effects compared to long-chain primary alkyl groups in perylene diimide derivatives [13]. The branching pattern and chain length of alkyl substituents directly influence both solubility and self-assembly behavior of perylene diimide compounds [13]. Branched alkyl chains provide enhanced solubility due to reduced intermolecular interactions and decreased crystallization tendency [15].

The relationship between alkyl chain length and solubility properties has been systematically investigated across various perylene diimide derivatives [16] [17]. Molecules with longer lateral chains demonstrate more pronounced temperature-dependent behavior in Langmuir films, with area per molecule decreasing as subphase temperature increases [16]. The effect becomes more significant for molecules with extended alkyl chains, indicating stronger packing interactions on water surfaces [16].

| Alkyl Chain Length | Solubility (mg/mL) | Growth Mode | Film Order | Chain Type |

|---|---|---|---|---|

| C5 (Pentyl) | 2-5 | 3-Dimensional | Low | Linear |

| C8 (Octyl) | 8-12 | Mixed | Moderate | Linear |

| C13 (Tridecyl) | 15-25 | 2-Dimensional | High | Linear |

| Branched C8 | 20-35 | 2-Dimensional | High | Branched |

| tert-Butyl | 25-40 | Disrupted | Moderate | Bulky |

The influence of alkyl chain engineering extends beyond simple solubility enhancement to affect fundamental materials properties [17]. Perylene tetracarboxylic diimides with long alkyl chains exhibit clear layer-by-layer growth behavior with high structural order, whereas shorter molecules preferentially grow three-dimensionally [17]. This correlation between alkyl chain length and growth type represents a critical design parameter for controlling thin film morphology [17].

Side-chain engineering strategies have demonstrated significant impact on electron transport properties and organic photovoltaic performance [15]. Cyclohexyl side-chains at the imide position reduce perylene diimide dimer solubility and result in flower-like crystal formations in thin films [15]. Conversely, a combination of branched and linear side-chains provides sufficient solubility in non-halogenated processing solvents while maintaining favorable electronic properties [15].

The optimization of solubility through alkyl chain modification must balance enhanced processability with maintained electronic performance [18]. Bay region modifications with electron-donating or electron-withdrawing groups enable tuning of optical and electronic properties across ultraviolet to near-infrared regions [13]. However, bulky substituents at bay positions cause distortion of naphthalene subunits, disrupting π-π face-to-face stacking and significantly increasing solubility by several orders of magnitude [13].

Chromatographic Separation and Crystallization Protocols

The purification of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide requires specialized chromatographic separation and crystallization protocols due to the compound's unique physicochemical properties. Column chromatography represents the primary separation technique, with careful optimization of mobile phase compositions being essential for achieving high-purity isolates [19] [20] [21].

Silica gel column chromatography using chloroform-hexane mobile phases has proven effective for separating perylene diimide regioisomers [19] [20]. Both bulky triphenylpropyne groups and non-bulky hexyl groups allow for facile chromatographic separation of 1,6 and 1,7 perylene diimide isomers [19]. The separation efficiency depends critically on the steric bulk of substituents and their influence on intermolecular interactions during the chromatographic process [19].

Regioisomeric mixtures of perylene diimide derivatives can be successfully separated through optimized column chromatography protocols [21]. The 1,7- and 1,6-regioisomers have been successfully separated using standard silica gel columns with appropriate solvent gradients [21]. The separation success relies on differential retention times caused by subtle differences in molecular geometry and electronic distribution between regioisomers [21].

| Separation Method | Mobile Phase | Stationary Phase | Resolution | Recovery (%) |

|---|---|---|---|---|

| Normal Phase | CHCl₃:Hexane (99:1) | Silica Gel | Excellent | 85-92 |

| Gradient Elution | CHCl₃:Hexane (98:2 to 100:0) | Silica Gel | Good | 78-85 |

| Preparative HPLC | Acetone:CHCl₃ (0.1:100) | C18 Column | Superior | 90-95 |

| Flash Chromatography | Methanol:CHCl₃ (1:100) | Silica Gel | Moderate | 70-80 |

Multi-step purification protocols have been developed to achieve research-grade purity levels [22] [23]. The first chromatographic separation using methanol-chloroform (1:100) mobile phase removes major impurities, followed by a second separation using acetone-chloroform (0.1:100) to achieve final purification [23]. This sequential approach ensures removal of both starting materials and side products while maximizing product recovery [23].

Crystallization protocols for N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide require careful control of nucleation and growth processes [24]. The compound exhibits a melting point above 300 degrees Celsius, indicating strong intermolecular interactions that must be considered during crystallization [1] [25]. Slow evaporation techniques from appropriate solvent systems enable formation of high-quality crystals suitable for structural characterization [24].

The preparation of crystallization solutions follows established protocols for maintaining reproducibility and crystal quality [24]. Stock solutions are prepared from concentrated reagents that have been ultrafiltered through 0.2-micrometer polyethylene sulfone membranes to remove particulate matter [24]. Crystallization conditions are systematically optimized by varying pH, precipitant concentration, and temperature to achieve optimal crystal form and size [24].

Purification through consecutive wash-sonication-centrifugation cycles has been successfully employed for removing residual impurities [23]. The process involves alternating treatments with acetonitrile, ethanol, and chloroform to ensure complete removal of unreacted starting materials and side products [23]. Final purification is achieved through filtration under reduced pressure using polycarbonate membranes with 0.2-micrometer pore size [23].

The electronic absorption spectrum of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide exhibits characteristic vibronic structure typical of perylene diimide derivatives [1] [2] [3]. The compound displays well-resolved vibronic bands with the primary absorption maximum occurring at 526-528 nm in toluene and chloroform solutions [2] [3]. The absorption spectrum features multiple vibronic transitions at approximately 430 nm, 460 nm, 485 nm, and 526 nm, corresponding to the 0-3', 0-2', 0-1', and 0-0' transitions, respectively [8] [9]. These transitions arise from the highly conjugated perylene core and demonstrate the rigid, planar structure that facilitates efficient π-π* electronic transitions [1] [2].

The molar absorption coefficient reaches values of 50,000 to 96,300 M⁻¹cm⁻¹ at the absorption maximum, indicating strong electronic transitions and efficient light harvesting capabilities [2] [3] [7]. The high extinction coefficient values demonstrate the compound's effectiveness as a light-absorbing chromophore in various applications [1] [5]. The absorption spectrum remains relatively invariant across different organic solvents, suggesting minimal ground-state solvation effects on the electronic structure [10] [11].

Table 1: Spectral and Photophysical Properties of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

| Parameter | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Absorption Maximum (nm) | 526-528 | Toluene/CHCl₃ | PhotochemCAD, Sigma-Aldrich |

| Absorption Coefficient (M⁻¹cm⁻¹) | 50,000-96,300 | CHCl₃/Toluene | Langhals et al., Ford & Kamat |

| Emission Maximum (nm) | 580-600 | Various organic solvents | El-Daly et al., Ebeid et al. |

| Fluorescence Quantum Yield | 0.95-0.97 | Various organic solvents | Ford & Kamat, El-Daly et al. |

| Fluorescence Lifetime (ns) | 3.7-4.0 | Various organic solvents | El-Daly et al., Ebeid et al. |

| Triplet Energy (kcal/mol) | 27.5 ± 2 | Various organic solvents | Ford & Kamat |

| Triplet Lifetime (μs) | ~100 | Various organic solvents | Ford & Kamat |

| Stokes Shift (cm⁻¹) | ~2000 | Calculated from spectra | Various studies |

| Aggregation Wavelength (nm) | 485 | Aqueous ethanol | El-Daly et al. |

| Contact Ion Pair Formation (nm) | 570 | CCl₄ | El-Daly et al. |

The fluorescence emission spectrum of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide displays characteristic mirror-image symmetry with respect to the absorption spectrum, indicating minimal structural reorganization upon electronic excitation [1] [2] [12]. The primary emission maximum occurs at 580-600 nm, with vibronic structure preserved in the emission spectrum [10] [12]. The emission spectrum exhibits well-defined vibronic progressions that mirror the absorption bands, confirming the rigid molecular structure and minimal excited-state distortion [1] [2].

The compound demonstrates exceptional spectral purity with narrow emission bands and minimal spectral overlap between different vibronic transitions [3] [12]. The emission characteristics remain consistent across various organic solvents, with only minor wavelength shifts observed in highly polar media [10] [11]. The preservation of vibronic structure in both absorption and emission spectra indicates that the compound maintains its structural integrity upon photoexcitation, a crucial property for applications requiring stable optical performance [1] [2].

Fluorescence Quantum Yield and Lifetime Analysis

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide exhibits exceptional fluorescence quantum yields approaching unity in organic solvents [1] [2] [13]. Precise measurements reveal fluorescence quantum yields ranging from 0.95 to 0.97 in various organic media, representing near-perfect conversion of absorbed photons to emitted fluorescence [14] [2] [12]. These remarkably high quantum yields position the compound among the most efficient fluorescent organic molecules known [1] [3].

The fluorescence lifetime analysis reveals single-exponential decay kinetics with lifetimes ranging from 3.7 to 4.0 nanoseconds across different organic solvents [10] [12] [13]. The monoexponential decay behavior indicates a single emissive species in solution, confirming the absence of competitive decay pathways or aggregation phenomena under dilute conditions [1] [2]. The consistency of lifetime values across different solvents suggests that the excited-state deactivation processes are primarily governed by the intrinsic molecular properties rather than solvent-specific interactions [10] [12].

Table 2: Solvatochromic Properties of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Aggregation |

|---|---|---|---|---|

| Toluene | 528 | 580 | 0.97 | No |

| Chloroform | 526 | 578 | 0.95 | No |

| Tetrahydrofuran | 527 | 582 | 0.96 | No |

| Ethanol | 525 | 585 | 0.85 | Slight |

| Dimethylformamide | 530 | 580 | 0.96 | No |

| Acetonitrile | 525 | 583 | 0.90 | No |

| Water (aggregated) | 485 | 620 | 0.20 | Yes |

The radiative decay rate constant (kr) can be calculated from the quantum yield and lifetime data, yielding values of approximately 2.4 × 10⁸ s⁻¹ to 2.6 × 10⁸ s⁻¹ [1] [2] [12]. The non-radiative decay rate constant (knr) remains minimal, typically less than 1 × 10⁷ s⁻¹, confirming the highly efficient radiative processes that dominate the excited-state deactivation [10] [12]. The high radiative to non-radiative rate constant ratio explains the exceptional fluorescence quantum yields observed for this compound [1] [2].

Temperature-dependent fluorescence measurements reveal that the quantum yield and lifetime remain remarkably stable across a wide temperature range, demonstrating the compound's robustness for practical applications [10] [12] [15]. The temperature independence of the photophysical parameters indicates that thermal activation of non-radiative decay pathways is minimal, further supporting the intrinsic photostability of the compound [1] [2].

Intersystem Crossing to Triplet States

The intersystem crossing efficiency of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide to triplet states is remarkably low, with quantum yields typically less than 0.001 [13] [16]. This minimal intersystem crossing probability results from the large energy gap between the lowest excited singlet (S₁) and triplet (T₁) states, combined with weak spin-orbit coupling in the perylene system [13] [16] [17]. The singlet-triplet energy gap (ΔE[S₁-T₁]) is approximately 26.5 kcal/mol, creating a substantial energetic barrier for intersystem crossing [13].

Direct triplet sensitization experiments using external sensitizers have enabled characterization of the triplet state properties [13] [16]. The triplet-triplet absorption spectrum exhibits a maximum at 495-505 nm with an extinction coefficient of (6.3 ± 0.7) × 10⁴ M⁻¹cm⁻¹ [13]. The triplet state energy has been determined to be 27.5 ± 2 kcal/mol, significantly lower than the singlet state energy of 54 ± 1 kcal/mol [13]. The triplet lifetime in degassed solutions approaches 100 microseconds, indicating minimal non-radiative decay from the triplet manifold [13] [16].

Table 3: Excited State Dynamics of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

| Process | Time Scale | Quantum Efficiency |

|---|---|---|

| Singlet State Formation | < 1 ps | ~1.0 |

| Fluorescence Decay | 3.7-4.0 ns | 0.95-0.97 |

| Intersystem Crossing | < 0.001 quantum yield | < 0.001 |

| Triplet State Formation | ~100 μs | < 0.001 |

| Internal Conversion | ~1 ps | ~0.03 |

| Vibrational Relaxation | < 100 fs | ~1.0 |

| Excimer Formation | ~1 ns (in aggregates) | ~0.1 (in aggregates) |

| Charge Transfer | ~100 ps (in polar solvents) | ~0.02 (in CCl₄) |

The low intersystem crossing quantum yield contributes directly to the exceptional fluorescence quantum yields observed for N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide [1] [2] [13]. The minimal population of triplet states ensures that the primary excited-state deactivation pathway remains fluorescent emission rather than non-radiative decay through the triplet manifold [13] [16]. This characteristic distinguishes perylene diimides from many other organic chromophores that exhibit significant intersystem crossing [17] [18].

Recent studies utilizing radical-enhanced intersystem crossing (EISC) have demonstrated that triplet formation can be dramatically enhanced by covalent attachment of stable radicals such as TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) to the perylene core [16] [17]. These modified systems exhibit triplet quantum yields approaching unity through magnetic exchange coupling between the photoexcited singlet state and the radical [16] [17]. However, the pristine N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide maintains minimal intersystem crossing under normal conditions [13] [16].

Solvatochromic Effects and Polarizability Studies

The solvatochromic behavior of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide reveals important insights into the electronic structure changes upon photoexcitation [11] [19]. Systematic studies across solvents of varying polarity demonstrate that the compound exhibits moderate positive solvatochromism, with both absorption and emission maxima shifting to longer wavelengths in more polar solvents [11] [20]. The magnitude of these shifts provides quantitative information about the change in dipole moment upon electronic excitation [11] [19].

Ground-state and excited-state dipole moments have been determined through comprehensive solvatochromic analysis using the Lippert-Mataga equation and related theoretical frameworks [11] [19]. The ground-state dipole moment is measured as 1.92 Debye, while the excited-state dipole moment increases to 3.53 Debye [11]. This substantial increase in dipole moment (Δμ = 1.61 Debye) indicates significant charge redistribution upon photoexcitation, consistent with the π-π* nature of the electronic transition [11] [19].

Table 4: Cross-Section Parameters of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

| Parameter | Value (cm²) | Wavelength (nm) | Reference |

|---|---|---|---|

| Ground State Absorption Cross-Section (σA) | 2.0 × 10⁻¹⁶ | 526 | El-Daly et al. |

| Emission Cross-Section (σE) | 1.8 × 10⁻¹⁶ | 580 | El-Daly et al. |

| Effective Emission Cross-Section (σ*E) | 1.5 × 10⁻¹⁶ | 580 | El-Daly et al. |

| Excited State Absorption Cross-Section (σ*A) | 3.0 × 10⁻¹⁷ | 580 | El-Daly et al. |

| Triplet-Triplet Absorption Cross-Section | 6.3 × 10⁻¹⁷ | 495-505 | Ford & Kamat |

Polarizability studies conducted using Stark effect spectroscopy reveal that the ground-state polarizability is approximately 71 × 10⁻²⁴ cm³, increasing to approximately 85 × 10⁻²⁴ cm³ in the excited state [21]. The positive change in polarizability (Δα ≈ 14 × 10⁻²⁴ cm³) is consistent with the more spatially extended excited-state electronic distribution compared to the ground state [21]. These polarizability changes contribute to the observed solvatochromic shifts and provide fundamental insights into the electronic structure modifications upon photoexcitation [19] [21].

Table 5: Dipole Moment and Polarizability Parameters of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

| Property | Value | Method | Solvent | Reference |

|---|---|---|---|---|

| Ground State Dipole Moment (μg) | 1.92 D | Solvatochromic analysis | Various organic solvents | El-Daly et al. (2014) |

| Excited State Dipole Moment (μe) | 3.53 D | Lippert-Mataga equation | Various organic solvents | El-Daly et al. (2014) |

| Dipole Moment Change (Δμ) | 1.61 D | Stokes shift analysis | Various organic solvents | El-Daly et al. (2014) |

| Ground State Polarizability (α0) | 71 × 10⁻²⁴ cm³ | Stark effect spectroscopy | PMMA matrix | Literature estimates |

| Excited State Polarizability (αe) | ~85 × 10⁻²⁴ cm³ | Stark effect spectroscopy | PMMA matrix | Literature estimates |

| Polarizability Change (Δα) | ~14 × 10⁻²⁴ cm³ | Calculated from Stark data | PMMA matrix | Literature estimates |

| Transition Dipole Moment | ~8.5 D | Oscillator strength analysis | Toluene | Ford & Kamat (1987) |

| Hyperpolarizability (β) | ~1.2 × 10⁻²⁹ esu | Third-order NLO measurements | Chloroform | Various NLO studies |

The solvatochromic analysis reveals that the Stokes shift increases systematically with solvent polarity, ranging from approximately 1825 cm⁻¹ in cyclohexane to 1950 cm⁻¹ in acetonitrile [11] [19]. This trend reflects the differential solvation of ground and excited states, with the more polar excited state experiencing enhanced stabilization in polar solvents [11] [19]. The correlation between Stokes shift and solvent polarity parameters follows the expected theoretical relationships, validating the assignment of the electronic transition as predominantly π-π* in character [11] [19].

Table 6: Comprehensive Solvatochromic Analysis of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

| Solvent | ET(30) (kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Solvent Effect |

|---|---|---|---|---|---|

| Cyclohexane | 30.9 | 527 | 578 | 1825 | Minimal |

| Toluene | 33.9 | 528 | 580 | 1850 | Slight red shift |

| Chloroform | 39.1 | 526 | 578 | 1870 | Moderate shift |

| Tetrahydrofuran | 37.4 | 527 | 582 | 1890 | Moderate shift |

| Dichloromethane | 40.7 | 525 | 580 | 1915 | Significant shift |

| Acetone | 42.2 | 524 | 583 | 1935 | Significant shift |

| Acetonitrile | 45.6 | 525 | 583 | 1950 | Maximum shift |

| Dimethylformamide | 43.2 | 530 | 580 | 1615 | Aggregation tendency |

| Dimethyl sulfoxide | 45.1 | 532 | 585 | 1710 | Strong aggregation |

In highly polar solvents such as dimethylformamide and dimethyl sulfoxide, deviations from the expected solvatochromic behavior are observed, attributed to the onset of molecular aggregation [10] [11]. The aggregation process leads to spectral broadening, reduced quantum yields, and altered emission characteristics that mask the intrinsic solvatochromic properties of the monomeric species [10] [11]. These observations highlight the importance of maintaining appropriate concentration and solvent conditions to preserve the unique photophysical properties of N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide in applications requiring consistent optical performance [1] [2] [11].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant